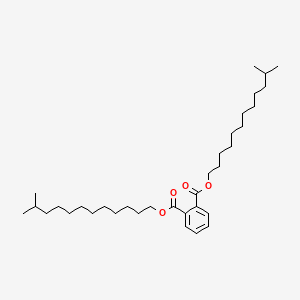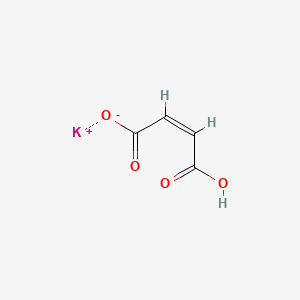
Otonecine
Übersicht
Beschreibung
Otonecine is a type of pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. Pyrrolizidine alkaloids are known for their complex structures and significant biological activities. This compound, specifically, is characterized by its unique eight-membered monocyclic structure, which differentiates it from other pyrrolizidine alkaloids that typically have a bicyclic structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of otonecine involves several steps, starting from basic organic compounds. One common synthetic route includes the cyclization of appropriate precursors to form the eight-membered ring structure. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, the presence of a keto group at the C8 position and a methyl group at the nitrogen atom are crucial for the formation of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the potential toxicity of pyrrolizidine alkaloids. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Otonecine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates, which can further react with other compounds.
Reduction: Reduction of this compound can lead to the formation of less toxic derivatives.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of reactive pyrrolic metabolites, while reduction can yield less toxic derivatives .
Wissenschaftliche Forschungsanwendungen
Otonecine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its potential toxic effects and mechanisms of action in the liver and other organs.
Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
Wirkmechanismus
Otonecine exerts its effects primarily through metabolic activation by cytochrome P450 enzymes in the liver. This activation leads to the formation of highly reactive pyrrolic metabolites, which can bind to cellular proteins and DNA, causing cytotoxicity and genotoxicity. The primary molecular targets include liver cells, where this compound induces apoptosis and autophagy, leading to hepatotoxicity .
Vergleich Mit ähnlichen Verbindungen
Retronecine: Another pyrrolizidine alkaloid with a bicyclic structure.
Heliotridine: Similar to retronecine but with different stereochemistry.
Platynecine: A non-toxic pyrrolizidine alkaloid with a saturated necine base
Uniqueness of Otonecine: this compound is unique due to its eight-membered monocyclic structure and the presence of a keto group at the C8 position. This structural difference contributes to its distinct reactivity and biological activity compared to other pyrrolizidine alkaloids .
Eigenschaften
IUPAC Name |
(4R,6Z)-4-hydroxy-6-(hydroxymethyl)-1-methyl-2,3,4,8-tetrahydroazocin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-10-4-2-7(6-11)9(13)8(12)3-5-10/h2,8,11-12H,3-6H2,1H3/b7-2-/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAGROPQORVALZ-VKWJFSHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(=O)C(=CC1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C(=O)/C(=C\C1)/CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022079 | |
| Record name | Otonecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6887-34-9 | |
| Record name | Otonecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of otonecine?
A1: this compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound-type PAs, specifically those with transannular interactions between the nitrogen atom and a carbonyl group, exhibit a broad infrared absorption band near 1600 cm-1. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, plays a crucial role in elucidating the structure of this compound and its derivatives. Two-dimensional NMR techniques, such as HETCOR, further aid in assigning chemical shifts and confirming structural features.
Q3: How are this compound-type PAs metabolized in the liver?
A3: Similar to retronecine-type PAs, this compound-type PAs undergo metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4. This metabolic process involves the oxidation of the necine base, leading to the formation of reactive pyrrolic esters.
Q4: What is the role of the reactive pyrrolic ester in this compound-type PA toxicity?
A4: The reactive pyrrolic ester, generated through the metabolic activation of this compound-type PAs, is a highly reactive intermediate. It can bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and potentially contributing to the development of hepatotoxicity.
Q5: Are there any specific biomarkers for this compound-type PA exposure?
A5: Research suggests that the reactive pyrrolic ester derived from this compound-type PAs can form adducts with DNA. These DNA adducts, specifically 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts, could potentially serve as biomarkers of exposure and may be linked to PA-induced tumorigenicity.
Q6: How do species differences in metabolism affect susceptibility to this compound-type PA toxicity?
A6: Studies comparing the metabolic activation of the this compound-type PA clivorine in rats and guinea pigs have revealed significant species differences. Male rats exhibit a high rate of metabolic activation, leading to the formation of the reactive pyrrolic ester and subsequent liver damage. In contrast, guinea pigs exhibit a lower rate of metabolic activation and a higher rate of detoxification, making them less susceptible to clivorine-induced hepatotoxicity.
Q7: What analytical methods are used to identify and quantify this compound-type PAs?
A7: Several analytical methods are employed to characterize and quantify this compound-type PAs in various matrices:
- Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for the initial detection and separation of PAs based on their polarity and interactions with the stationary phase.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification capabilities of mass spectrometry. It allows for the identification and quantification of individual PAs based on their retention times and mass spectral fragmentation patterns.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. It is particularly suitable for analyzing polar and thermally labile compounds like PAs. Different LC-MS techniques, such as LC-ESI-MS/MS, can provide valuable information about the structure and fragmentation patterns of PAs, aiding in their identification and characterization.
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is widely used for the separation and quantification of PAs. Coupled with ultraviolet (UV) detection, HPLC-UV provides a robust and sensitive method for quantifying PAs in various matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















